

Application Notes and Protocols for Kisspeptin-54 (27-54) Quantification using ELISA

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Compound of Interest

Compound Name: Kisspeptin-54 (27-54) (human)

Cat. No.: B12637076

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These application notes provide a detailed protocol and supporting information for the quantitative measurement of human Kisspeptin-54 (amino acids 27-54) in various biological samples using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. Kisspeptin-54 is a critical neuropeptide in the regulation of reproductive functions, making its accurate quantification essential for research and drug development in areas such as fertility, puberty, and reproductive disorders.[1][2]

Introduction

Kisspeptins are a family of peptides derived from the KISS1 gene that activate the G-protein coupled receptor, GPR54 (also known as KISS1R).[3] This signaling system is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1] [4] Dysregulation of the kisspeptin signaling pathway has been implicated in various reproductive disorders.[2] ELISA provides a sensitive and specific method for quantifying Kisspeptin-54 levels in samples such as serum, plasma, and cell culture supernatants.[2]

Signaling Pathway

Kisspeptin-54 binds to its receptor, GPR54, which is primarily coupled to the Gq/11 protein.[1] [4] This interaction initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[1][4] Subsequently, intracellular calcium levels rise, and protein kinase C (PKC) is activated.[1][3]

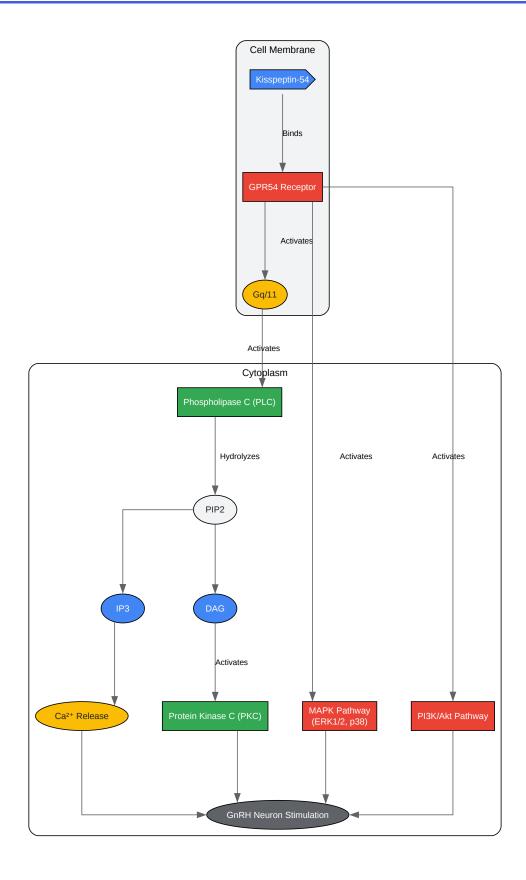






The kisspeptin/GPR54 system can also activate other pathways, including the mitogen-activated protein kinase (MAPK) cascades (specifically ERK1/2 and p38) and the phosphatidylinositol-3-kinase (PI3K)/Akt pathway.[3] This signaling ultimately leads to the stimulation of gonadotropin-releasing hormone (GnRH) neurons.[1]





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Caption: Kisspeptin-54 Signaling Pathway



Quantitative Data Summary

The performance characteristics of commercially available Kisspeptin-54 ELISA kits can vary. The following table summarizes typical quantitative data for easy comparison.

Parameter	Typical Value Range
Detection Method	Colorimetric
Assay Type	Competitive or Sandwich
Sample Types	Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates
Detection Range	62.5 - 4000 pg/mL or 5 - 2000 ng/mL
Sensitivity	5.472 pg/mL to 37.5 pg/mL
Intra-assay Precision (CV%)	< 8-15%
Inter-assay Precision (CV%)	< 10-15%
Assay Time	1.5 - 2.5 hours

Experimental Protocol: Competitive ELISA

This protocol outlines the general steps for a competitive ELISA, a common format for small molecules like Kisspeptin-54. In this assay, Kisspeptin-54 in the sample competes with a fixed amount of labeled Kisspeptin-54 for binding to a limited amount of antibody. The signal is inversely proportional to the amount of Kisspeptin-54 in the sample.

Materials

- Kisspeptin-54 ELISA Kit (96-well plate pre-coated with antibody, standards, detection antibody, HRP-conjugate, substrate, stop solution, wash buffer)
- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and pipette tips
- Deionized or distilled water



· Absorbent paper

Reagent Preparation

- Bring all reagents to room temperature before use.
- Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water as instructed in the kit manual.
- Standard Dilutions: Prepare a serial dilution of the Kisspeptin-54 standard according to the kit's instructions to create a standard curve. A typical range might be 0 to 4000 pg/mL.[5]
- Biotinylated Detection Antibody Working Solution: Dilute the concentrated detection antibody with the provided diluent.
- HRP Conjugate Working Solution: Dilute the concentrated HRP conjugate with its specific diluent.

Assay Procedure

- Add Standards and Samples: Add 50 μL of each standard and sample to the appropriate wells of the microplate.
- Add Detection Antibody: Immediately add 50 μL of the biotinylated detection antibody working solution to each well.
- Incubate: Cover the plate and incubate for 45 minutes at 37°C.
- Wash: Aspirate the liquid from each well and wash three times with 350 μL of wash buffer per well. After the final wash, invert the plate and blot it against clean absorbent paper.
- Add HRP Conjugate: Add 100 μL of the HRP conjugate working solution to each well.
- Incubate: Cover the plate and incubate for 30 minutes at 37°C.
- Wash: Repeat the wash step as described in step 4, but for a total of five washes.
- Add Substrate: Add 90 μL of the substrate reagent to each well.



- Incubate: Cover the plate and incubate for 15 minutes at 37°C in the dark.
- Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
- Read Absorbance: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.

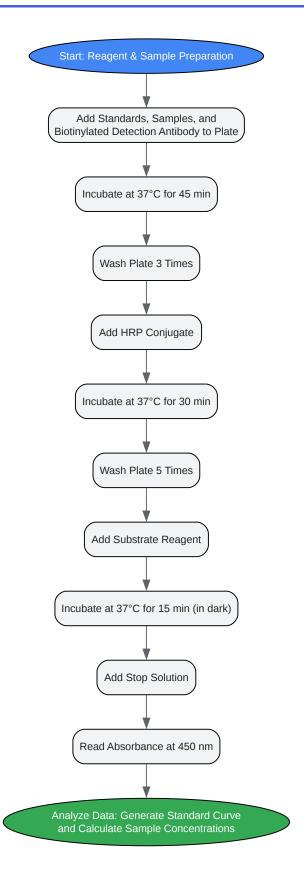
Calculation of Results

- Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis.
- Determine Sample Concentrations: Determine the concentration of Kisspeptin-54 in the samples by interpolating their mean absorbance values from the standard curve.

Experimental Workflow

The following diagram illustrates the major steps in the Kisspeptin-54 ELISA experimental workflow.





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Caption: Kisspeptin-54 ELISA Experimental Workflow



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